Ethyl salicylate
Overview
Description
Ethyl salicylate is an organic compound with the chemical formula C₉H₁₀O₃ . It is an ester formed by the condensation of salicylic acid and ethanol. This compound appears as a clear liquid that is sparingly soluble in water but soluble in alcohol and ether. This compound is known for its pleasant wintergreen-like odor and is commonly used in perfumery and artificial flavors .
Mechanism of Action
Target of Action
Ethyl salicylate primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of pro-inflammatory prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
This compound interacts with its targets by inhibiting the COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins . This results in decreased inflammation and pain signaling, which is why this compound is often used in the treatment of sports-related pain .
Biochemical Pathways
This compound affects the prostaglandin synthesis pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Pharmacokinetics
It is known that it is a clear liquid that is sparingly soluble in water, but soluble in alcohol and ether . This suggests that its bioavailability may be influenced by these factors.
Result of Action
The primary molecular and cellular effect of this compound’s action is the reduction of inflammation and pain. By inhibiting the production of pro-inflammatory prostaglandins, it can alleviate symptoms associated with inflammation and pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in plants, salicylic acid and its derivatives, including this compound, are produced as part of their defense systems against pathogen attack and environmental stress . .
Biochemical Analysis
Biochemical Properties
Ethyl salicylate is synthesized from salicylic acid and ethanol In biochemical reactions, it interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to be used in the treatment of sports-related pain , suggesting it may have effects on pain signaling pathways within cells
Molecular Mechanism
It is known to be the ester formed by the condensation of salicylic acid and ethanol
Metabolic Pathways
This compound is involved in the metabolic pathways of salicylic acid and ethanol, from which it is synthesized
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl salicylate is synthesized through the esterification of salicylic acid with ethanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to around 90°C for several hours to ensure complete esterification. After the reaction, the mixture is cooled, and the product is purified through distillation and washing with water and sodium carbonate solution .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring and heating. The product is then separated and purified using industrial distillation columns and washing units to ensure high purity and yield .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield salicylic acid and ethanol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Oxidation: this compound can be oxidized to form various oxidation products, although this reaction is less common.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Salicylic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Scientific Research Applications
Ethyl salicylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its analgesic and anti-inflammatory properties, similar to other salicylates.
Comparison with Similar Compounds
Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics and as a flavoring agent.
Isopropyl salicylate: Used in cosmetics and personal care products.
Benzyl salicylate: Employed in perfumery and as a UV light absorber.
Comparison: this compound is unique due to its specific ester group, which imparts distinct solubility and olfactory properties. Compared to mthis compound, this compound has a slightly different odor profile and solubility characteristics. Isopropyl and benzyl salicylates have different applications based on their ester groups and resulting properties .
Properties
IUPAC Name |
ethyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCKQBWUSACYIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021958 | |
Record name | Ethyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1021958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odour | |
Record name | Benzoic acid, 2-hydroxy-, ethyl ester | |
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Record name | Ethyl salicylate | |
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Record name | Ethyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |
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Record name | Ethyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
233.00 to 235.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |
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Solubility |
slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Ethyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.125-1.131 | |
Record name | Ethyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |
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CAS No. |
118-61-6, 1321-50-2 | |
Record name | Ethyl salicylate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=118-61-6 | |
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Record name | Ethyl salicylate | |
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Record name | Ethyl salicylate | |
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Record name | Benzoic acid, 2-hydroxy-, ethyl ester | |
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Record name | Ethyl salicylate | |
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Record name | Ethyl salicylate | |
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Record name | ETHYL SALICYLATE | |
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Record name | Ethyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |
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Melting Point |
1.3 °C | |
Record name | Ethyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Precursor scoring | Relevance Heuristic |
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